N-(4-chlorobenzyl)-2-(cyclopropanecarboxamido)oxazole-4-carboxamide

Medicinal Chemistry SAR Analysis Physicochemical Properties

Procure CAS 1351605-21-4 for kinase SAR programs. Its cyclopropanecarboxamido hinge-binding motif plus 4-chlorobenzyl tail create a unique hydrogen-bonding and lipophilic profile not found in simpler analogs. Use as a negative control or SAR starting point for GSK-3 inhibitor campaigns where the cyclopropane pharmacophore is critical. Its clogP (~2.8) and MW (319.74) also make it ideal for solubility-enhancement formulation studies. Suited for broad-panel kinase profiling or proteomic target-engagement studies to define its biological fingerprint. Inquire for pricing and availability.

Molecular Formula C15H14ClN3O3
Molecular Weight 319.75
CAS No. 1351605-21-4
Cat. No. B2672140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorobenzyl)-2-(cyclopropanecarboxamido)oxazole-4-carboxamide
CAS1351605-21-4
Molecular FormulaC15H14ClN3O3
Molecular Weight319.75
Structural Identifiers
SMILESC1CC1C(=O)NC2=NC(=CO2)C(=O)NCC3=CC=C(C=C3)Cl
InChIInChI=1S/C15H14ClN3O3/c16-11-5-1-9(2-6-11)7-17-14(21)12-8-22-15(18-12)19-13(20)10-3-4-10/h1-2,5-6,8,10H,3-4,7H2,(H,17,21)(H,18,19,20)
InChIKeyAUOOKHWRQOBRJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Chlorobenzyl)-2-(cyclopropanecarboxamido)oxazole-4-carboxamide: Structural and Procurement Baseline


N-(4-chlorobenzyl)-2-(cyclopropanecarboxamido)oxazole-4-carboxamide (CAS 1351605-21-4) is a synthetic oxazole-4-carboxamide derivative with a molecular formula of C15H14ClN3O3 and a molecular weight of 319.74 g/mol . It features a cyclopropanecarboxamido group at the 2-position of the oxazole ring and a 4-chlorobenzyl substituent on the terminal carboxamide. This compound belongs to a broader class of 2-amido-oxazole-4-carboxamides, a scaffold that has been explored for kinase inhibition, particularly against GSK-3 . However, no peer-reviewed bioactivity data or patent-defined utility has been identified for this specific derivative, making it primarily a research tool compound for structure-activity relationship (SAR) exploration and chemical probe development.

Why Generic Oxazole-4-Carboxamides Cannot Substitute for This Specific Derivative


The 2-amido-oxazole-4-carboxamide scaffold is highly sensitive to N-substituent modifications, with small changes in the amide tail profoundly affecting target potency, selectivity, and pharmacokinetic properties . The combination of the cyclopropanecarboxamido group—known to act as a hinge-binding motif in certain kinase inhibitors —and the 4-chlorobenzyl tail generates a unique hydrogen-bonding and lipophilic profile that cannot be replicated by analogs with simpler alkyl, furanyl, or unsubstituted benzyl tails. Consequently, even close structural analogs (e.g., N-phenethyl or N-furan-2-ylmethyl variants) are expected to display divergent biological profiles, making blind substitution unreliable for SAR campaigns or assay standardization.

Quantitative Differentiation Profile of N-(4-Chlorobenzyl)-2-(cyclopropanecarboxamido)oxazole-4-carboxamide


Molecular Weight and Lipophilicity Differentiation vs. Core Oxazole-4-Carboxamide Scaffolds

The target compound exhibits a calculated molecular weight (MW = 319.74 g/mol) and predicted lipophilicity (clogP ≈ 2.8) that place it in a distinct physicochemical space relative to the unsubstituted core scaffold 2-(cyclopropanecarboxamido)oxazole-4-carboxamide (MW = 195.18 g/mol, clogP ≈ 0.2). The addition of the 4-chlorobenzyl group increases both MW (+124.56 Da) and lipophilicity (ΔclogP ≈ +2.6), factors known to influence membrane permeability and target binding kinetics in kinase inhibitor design .

Medicinal Chemistry SAR Analysis Physicochemical Properties

Hinge-Binding Motif Differentiation: Cyclopropanecarboxamido vs. Alternative 2-Amido Substituents

The cyclopropanecarboxamido group has been identified as an effective hinge-binding motif in GSK-3 and other kinase inhibitors, as demonstrated by the potent isonicotinamide derivative [11C]CMP (IC50 = 3.4 nM for GSK-3) . In contrast, oxazole-4-carboxamides lacking this specific 2-amido substituent (e.g., N-(3-(1H-1,2,4-triazol-1-yl)propyl)-5-(3-chloro-4-methoxyphenyl)oxazole-4-carboxamide, PF-367, IC50 = 2.3 nM ) utilize different hinge-binding pharmacophores (e.g., the oxazole N and 5-aryl group). While no target-specific IC50 data exists for the compound of interest, the presence of the cyclopropanecarboxamido group structurally distinguishes it from other oxazole-4-carboxamide kinase inhibitor subclasses.

Kinase Inhibition Hinge-Binding Medicinal Chemistry

Absence of Documented Off-Target Liability Against Common Antitargets

Unlike established clinical candidates such as PF-367, for which broad kinase selectivity panels (>400 kinases, >450-fold selectivity for GSK-3) have been published , no selectivity or off-target profile data exists for the target compound. This represents a key gap for translational research. However, for in vitro biochemical or biophysical studies under controlled conditions, the absence of documented polypharmacology may be acceptable if the primary assay is narrowly defined. Procurement decisions should weigh this lack of selectivity data against the compound's unique structural features.

Selectivity Safety Pharmacology Procurement Risk

Recommended Application Scenarios for N-(4-Chlorobenzyl)-2-(cyclopropanecarboxamido)oxazole-4-carboxamide


Chemical Probe Development for Cyclopropanecarboxamido-Dependent Kinase Inhibition

Based on the structural similarity of its hinge-binding motif to that of known GSK-3 inhibitors , this compound is best deployed as a negative control or SAR starting point in kinase inhibitor programs where the cyclopropanecarboxamido group is a critical pharmacophore. Its 4-chlorobenzyl tail provides a distinct vector for further derivatization compared to isonicotinamide-based probes.

Physicochemical Profiling and Solubility Optimization Studies

With a calculated clogP of ~2.8 and molecular weight of 319.74 g/mol, this compound occupies a lipophilic space that may present solubility challenges typical of oxazole-4-carboxamides . It can serve as a model compound for formulation and solubility-enhancement studies, particularly when compared to more polar analogs (e.g., furan-2-ylmethyl or unsubstituted benzyl derivatives).

In Vitro Selectivity and Off-Target Profiling Campaigns

Given the complete absence of kinome selectivity data , this compound is a candidate for broad-panel kinase profiling or proteomic target-engagement studies (e.g., thermal shift assays, photoaffinity labeling) to define its biological fingerprint. Procurement should be accompanied by plans for internal profiling.

Quote Request

Request a Quote for N-(4-chlorobenzyl)-2-(cyclopropanecarboxamido)oxazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.